![molecular formula C11H17F3N2O2 B14384154 2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide CAS No. 87639-78-9](/img/structure/B14384154.png)
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and piperidine groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The piperidine moiety can also contribute to the compound’s overall pharmacological profile by interacting with various receptors and ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.
1-Trifluoroacetyl piperidine: Contains both trifluoromethyl and piperidine groups but lacks the oxo group.
Uniqueness
2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research settings.
Propriétés
Numéro CAS |
87639-78-9 |
|---|---|
Formule moléculaire |
C11H17F3N2O2 |
Poids moléculaire |
266.26 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-oxo-4-piperidin-1-ylbutyl)acetamide |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)10(18)15-6-4-5-9(17)16-7-2-1-3-8-16/h1-8H2,(H,15,18) |
Clé InChI |
GVPOEEZRWLHQOT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)CCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



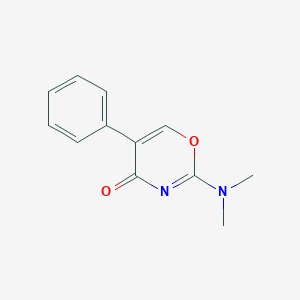
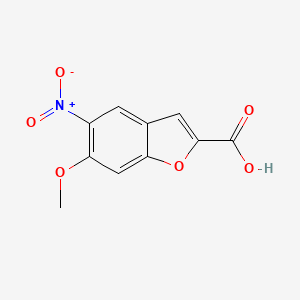
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

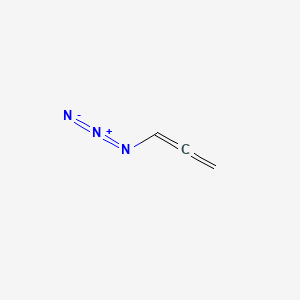
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)

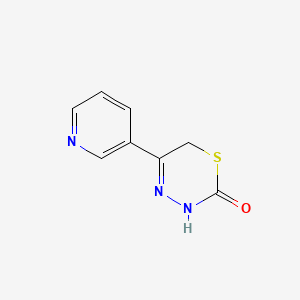

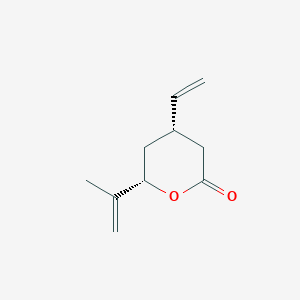

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
